2'-Deoxyadenosine 2'-Deoxyadenosine 2'-deoxyadenosine is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.
2'-Deoxyadenosine, also known as adenyldeoxyriboside or dA, belongs to the class of organic compounds known as purine 2'-deoxyribonucleosides. Purine 2'-deoxyribonucleosides are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2. 2'-Deoxyadenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2'-Deoxyadenosine has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2'-deoxyadenosine is primarily located in the cytoplasm, nucleus, lysosome and mitochondria. 2'-Deoxyadenosine exists in all eukaryotes, ranging from yeast to humans. In humans, 2'-deoxyadenosine is involved in the purine metabolism pathway, the azathioprine action pathway, the thioguanine action pathway, and the mercaptopurine action pathway. 2'-Deoxyadenosine is also involved in several metabolic disorders, some of which include the mitochondrial dna depletion syndrome pathway, myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), and the gout or kelley-seegmiller syndrome pathway. 2'-Deoxyadenosine is a potentially toxic compound.
2'-deoxyadenosine is a purine 2'-deoxyribonucleoside having adenine as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purines 2'-deoxy-D-ribonucleoside and a purine 2'-deoxyribonucleoside.
Brand Name: Vulcanchem
CAS No.: 958-09-8
VCID: VC0515895
InChI: InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

2'-Deoxyadenosine

CAS No.: 958-09-8

Inhibitors

VCID: VC0515895

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2'-Deoxyadenosine - 958-09-8

CAS No. 958-09-8
Product Name 2'-Deoxyadenosine
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
Standard InChIKey OLXZPDWKRNYJJZ-RRKCRQDMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Appearance Solid powder
Melting Point 189°C
Physical Description Solid
Description 2'-deoxyadenosine is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.
2'-Deoxyadenosine, also known as adenyldeoxyriboside or dA, belongs to the class of organic compounds known as purine 2'-deoxyribonucleosides. Purine 2'-deoxyribonucleosides are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2. 2'-Deoxyadenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2'-Deoxyadenosine has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2'-deoxyadenosine is primarily located in the cytoplasm, nucleus, lysosome and mitochondria. 2'-Deoxyadenosine exists in all eukaryotes, ranging from yeast to humans. In humans, 2'-deoxyadenosine is involved in the purine metabolism pathway, the azathioprine action pathway, the thioguanine action pathway, and the mercaptopurine action pathway. 2'-Deoxyadenosine is also involved in several metabolic disorders, some of which include the mitochondrial dna depletion syndrome pathway, myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), and the gout or kelley-seegmiller syndrome pathway. 2'-Deoxyadenosine is a potentially toxic compound.
2'-deoxyadenosine is a purine 2'-deoxyribonucleoside having adenine as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purines 2'-deoxy-D-ribonucleoside and a purine 2'-deoxyribonucleoside.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2'-deoxyadenosine
2-deoxyadenosine
deoxyadenosine
Reference 1: Murakami H, Aoyanagi T, Miki Y, Tomita H, Esaka Y, Inoue Y, Teshima N. Effects of hydrophilic monomers on sorptive properties of divinylbenzene-based reversed phase sorbents. Talanta. 2018 Aug 1;185:427-432. doi: 10.1016/j.talanta.2018.03.093. Epub 2018 Mar 30. PubMed PMID: 29759223.
2: Markowitz M, Sarafianos SG. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor. Curr Opin HIV AIDS. 2018 Apr 24. doi: 10.1097/COH.0000000000000467. [Epub ahead of print] PubMed PMID: 29697468.
3: Stegmüller S, Schrenk D, Cartus AT. Formation and fate of DNA adducts of alpha- and beta-asarone in rat hepatocytes. Food Chem Toxicol. 2018 Jun;116(Pt B):138-146. doi: 10.1016/j.fct.2018.04.025. Epub 2018 Apr 11. PubMed PMID: 29654846.
4: Carlson ES, Upadhyaya P, Villalta PW, Ma B, Hecht SS. Analysis and Identification of 2'-Deoxyadenosine-Derived Adducts in Lung and Liver DNA of F-344 Rats Treated with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of its Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Chem Res Toxicol. 2018 Apr 19. doi: 10.1021/acs.chemrestox.8b00056. [Epub ahead of print] PubMed PMID: 29651838.
5: Lubecka K, Kaufman-Szymczyk A, Fabianowska-Majewska K. Inhibition of breast cancer cell growth by the combination of clofarabine and sulforaphane involves epigenetically mediated CDKN2A upregulation. Nucleosides Nucleotides Nucleic Acids. 2018 Apr 10:1-10. doi: 10.1080/15257770.2018.1453075. [Epub ahead of print] PubMed PMID: 29634384.
6: Tschirka J, Kreisor M, Betz J, Gründemann D. Substrate Selectivity Check of the Ergothioneine Transporter. Drug Metab Dispos. 2018 Jun;46(6):779-785. doi: 10.1124/dmd.118.080440. Epub 2018 Mar 12. PubMed PMID: 29530864.
7: Yanagi M, Suzuki A, Hudson RHE, Saito Y. A fluorescent 3,7-bis-(naphthalen-1-ylethynylated)-2'-deoxyadenosine analogue reports thymidine in complementary DNA by a large emission Stokes shift. Org Biomol Chem. 2018 Feb 28;16(9):1496-1507. doi: 10.1039/c8ob00062j. PubMed PMID: 29417128.
8: Steinmeyer J, Wagenknecht HA. Synthesis of DNA Modified with Boronic Acid: Compatibility to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Bioconjug Chem. 2018 Feb 21;29(2):431-436. doi: 10.1021/acs.bioconjchem.7b00765. Epub 2018 Feb 9. PubMed PMID: 29397700.
9: Suzuki T, Ogishi A, Shinohara T, Suito S. Formation of 8-S-L-Cysteinyladenosine from 8-Bromoadenosine and Cysteine. Chem Pharm Bull (Tokyo). 2018;66(2):184-187. doi: 10.1248/cpb.c17-00731. PubMed PMID: 29386470.
10: Feng Y, Wang S, Wang H, Peng Y, Zheng J. Urinary Methyleugenol-deoxyadenosine Adduct as a Potential Biomarker of Methyleugenol Exposure in Rats. J Agric Food Chem. 2018 Feb 7;66(5):1258-1263. doi: 10.1021/acs.jafc.7b05186. Epub 2018 Jan 25. PubMed PMID: 29328669.
11: Tian Y, Wang CX, Qian ZM, Li Z, Zhou MX, Sun WY, Yao XS, Li WJ, Gao H. [Simultaneous determination of cordycepin and 2'-deoxyadenosine in Cordyceps genus by online SPE-HPLC]. Zhongguo Zhong Yao Za Zhi. 2017 May;42(10):1932-1938. doi: 10.19540/j.cnki.cjcmm.20170223.025. Chinese. PubMed PMID: 29090553.
12: Parashar NC, Parashar G, Nayyar H, Sandhir R. N(6)-adenine DNA methylation demystified in eukaryotic genome: From biology to pathology. Biochimie. 2018 Jan;144:56-62. doi: 10.1016/j.biochi.2017.10.014. Epub 2017 Oct 24. PubMed PMID: 29074394.
13: Navacchia ML, Marchesi E, Mari L, Chinaglia N, Gallerani E, Gavioli R, Capobianco ML, Perrone D. Rational Design of Nucleoside-Bile Acid Conjugates Incorporating a Triazole Moiety for Anticancer Evaluation and SAR Exploration. Molecules. 2017 Oct 12;22(10). pii: E1710. doi: 10.3390/molecules22101710. PubMed PMID: 29023408.
14: Yockey OP, Jha V, Ghodke PP, Xu T, Xu W, Ling H, Pradeepkumar PI, Zhao L. Mechanism of Error-Free DNA Replication Past Lucidin-Derived DNA Damage by Human DNA Polymerase κ. Chem Res Toxicol. 2017 Nov 20;30(11):2023-2032. doi: 10.1021/acs.chemrestox.7b00227. Epub 2017 Oct 23. PubMed PMID: 28972744; PubMed Central PMCID: PMC5696069.
15: Oliveira M, Brenner BG, Xu H, Ibanescu RI, Mesplède T, Wainberg MA. M184I/V substitutions and E138K/M184I/V double substitutions in HIV reverse transcriptase do not significantly affect the antiviral activity of EFdA. J Antimicrob Chemother. 2017 Nov 1;72(11):3008-3011. doi: 10.1093/jac/dkx280. PubMed PMID: 28961903; PubMed Central PMCID: PMC5890679.
16: He X, Ma L, Xia Q, Fu PP. 7-N-Acetylcysteine-pyrrole conjugate-A potent DNA reactive metabolite of pyrrolizidine alkaloids. J Food Drug Anal. 2016 Oct;24(4):682-694. doi: 10.1016/j.jfda.2016.08.001. Epub 2016 Sep 10. PubMed PMID: 28911605.
17: Zhang W, Gao Q, Wei S, Fu B, Yang Q, Ming X. Synthesis of 8-Substituted 2'-Deoxyisoguanosines via Unprotected 8-Brominated 2-Amino-2'-deoxyadenosine. Chem Biodivers. 2018 Jan;15(1). doi: 10.1002/cbdv.201700335. Epub 2017 Dec 27. PubMed PMID: 28853211.
18: Cao XF, Bai ZZ, Ma L, Ma S, Ge RL. Metabolic Alterations of Qinghai-Tibet Plateau Pikas in Adaptation to High Altitude. High Alt Med Biol. 2017 Sep;18(3):219-225. doi: 10.1089/ham.2016.0147. Epub 2017 Aug 28. PubMed PMID: 28846033.
19: Chiavarino B, Crestoni ME, Fornarini S, Scuderi D, Salpin JY. Undervalued N3 Coordination Revealed in the Cisplatin Complex with 2'-Deoxyadenosine-5'-monophosphate by a Combined IRMPD and Theoretical Study. Inorg Chem. 2017 Aug 7;56(15):8793-8801. doi: 10.1021/acs.inorgchem.7b00570. Epub 2017 Jul 18. PubMed PMID: 28718635.
20: Ahmad MF, Alam I, Huff SE, Pink J, Flanagan SA, Shewach D, Misko TA, Oleinick NL, Harte WE, Viswanathan R, Harris ME, Dealwis CG. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule. Proc Natl Acad Sci U S A. 2017 Aug 1;114(31):8241-8246. doi: 10.1073/pnas.1620220114. Epub 2017 Jul 17. PubMed PMID: 28716944; PubMed Central PMCID: PMC5547592.
PubChem Compound 13730
Last Modified Nov 12 2021
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